5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is an organic compound that has garnered attention in various fields of scientific research. It is characterized by its unique chemical structure, which includes a benzamide core substituted with a chloro and methoxy group, and a thiolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-oxothiolan-3-amine.
Activation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated acid is then reacted with 2-oxothiolan-3-amine to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiolane ring can be reduced to form alcohol derivatives.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: The compound can modulate pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-oxopyrrolidin-1-yl)benzamide
- 5-chloro-2-methoxy-N-(2-oxopiperidin-1-yl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is unique due to its thiolane ring, which imparts distinct chemical and biological properties compared to other similar compounds with different ring structures.
Properties
CAS No. |
6615-20-9 |
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Molecular Formula |
C12H12ClNO3S |
Molecular Weight |
285.75g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C12H12ClNO3S/c1-17-10-3-2-7(13)6-8(10)11(15)14-9-4-5-18-12(9)16/h2-3,6,9H,4-5H2,1H3,(H,14,15) |
InChI Key |
APBKNBWKEVKFSM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCSC2=O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCSC2=O |
Origin of Product |
United States |
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